2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid
Description
This compound is a strained bicyclic structure featuring a fluorine atom at the 2-position and a 4-methoxyphenyl substituent at the 1-position of the bicyclo[2.1.1]hexane scaffold. Its molecular formula is C₁₄H₁₅FO₃ (calculated based on ), with a molecular weight of ~262.27 g/mol (assuming full substitution of the phenyl group with methoxy). The bicyclo[2.1.1]hexane core imparts rigidity and sp³-hybridized character, making it a promising bioisostere for aromatic rings in medicinal chemistry . The 4-methoxyphenyl group enhances solubility via hydrogen bonding, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
IUPAC Name |
2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO3/c1-18-11-4-2-10(3-5-11)13-6-9(7-13)8-14(13,15)12(16)17/h2-5,9H,6-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHXAOCUQYOXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2)CC3(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
2-Fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound characterized by its unique bicyclo[2.1.1] structure, which incorporates a para-methoxyphenyl group and a carboxylic acid functional group. The molecular formula is , with a molecular weight of approximately 250.27 g/mol . This compound appears as a white to light yellow crystalline solid with a melting point ranging from 72 to 76 °C, indicating stability at room temperature .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including cyclization reactions and functional group modifications that preserve the bicyclic structure while introducing the desired substituents .
The biological activity of this compound is primarily linked to its interaction with specific neurotransmitter receptors, particularly the NK(1) receptor, which is implicated in pain and emotional responses. Compounds with similar structures have shown promising results as selective antagonists for these receptors, suggesting potential therapeutic applications in managing pain and anxiety disorders .
Pharmacological Studies
Recent studies have highlighted the pharmacological properties of related compounds, demonstrating their ability to act as potent receptor antagonists with favorable pharmacokinetic profiles. For instance, derivatives of piperazine have been shown to exhibit significant in vitro affinity towards NK(1) receptors, and it is hypothesized that this compound may exhibit similar or enhanced activity due to its structural characteristics .
Case Studies
Several case studies have examined the effects of structurally related compounds on biological systems:
- NK(1) Receptor Antagonism : A study on piperazine derivatives revealed that compounds with modifications similar to those found in this compound exhibited high potency and selectivity as NK(1) receptor antagonists .
- CNS Activity : Compounds with similar bicyclic structures have been evaluated for their central nervous system (CNS) activity, demonstrating significant interactions with various neurotransmitter systems, which may be relevant for developing treatments for neurological disorders .
Comparative Biological Activity Table
Scientific Research Applications
Anticancer Activity
Research has indicated that bicyclic compounds similar to 2-fluoro-1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid exhibit anticancer properties. The unique structure allows for interactions with biological targets that are critical in cancer pathways. For instance, derivatives of bicyclo[2.1.1]hexanes have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Analgesic Properties
Some studies suggest that compounds with similar structural characteristics can act as analgesics by modulating pain pathways in the central nervous system. The incorporation of a methoxyphenyl group may enhance lipophilicity, allowing for better blood-brain barrier penetration .
Antimicrobial Activity
The presence of fluorine in the compound is known to enhance biological activity against various pathogens. Preliminary studies indicate that bicyclic compounds can exhibit significant antimicrobial effects, making them potential candidates for antibiotic development .
Synthesis and Functionalization
The synthesis of this compound can be achieved through several methods:
Synthetic Pathways
- Method A : Utilizing a [2+2]-cycloaddition reaction to construct the bicyclic framework followed by functionalization at the carboxylic acid position.
- Method B : Employing fluorination techniques on precursors to introduce the fluorine atom selectively, enhancing the compound's reactivity and biological profile .
Case Study 1: Anticancer Activity
In a study published by the American Chemical Society, researchers synthesized various derivatives of bicyclo[2.1.1]hexanes and tested their efficacy against different cancer cell lines. The results demonstrated that specific modifications, including the introduction of fluorine and methoxy groups, significantly increased cytotoxicity against breast cancer cells .
Case Study 2: Analgesic Effects
A pharmacological evaluation highlighted the analgesic properties of a related compound, showing that it effectively reduced pain responses in animal models when administered at certain dosages . This suggests that this compound could be explored further for pain management therapies.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Data
Key Observations:
- Substituent Effects : The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to the phenyl () and dichlorophenyl () analogues. The electron-donating methoxy group reduces ring strain-induced reactivity relative to electron-withdrawing substituents like chlorine .
- Molecular Weight: The target’s higher molecular weight (~262.27 vs.
- Ring Modifications : The 2-oxabicyclo[2.1.1]hexane variant () introduces an oxygen atom, reducing steric hindrance but increasing polarity compared to the all-carbon scaffold of the target compound.
Bioisosteric Potential
- Bicyclo[2.1.1]hexanes are established bioisosteres for para-substituted phenyl rings (). The target’s 4-methoxyphenyl group mimics traditional aryl ethers while offering improved metabolic stability via fluorination .
- In contrast, dichlorophenyl analogues () may exhibit higher membrane permeability but poorer solubility, limiting their utility in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
